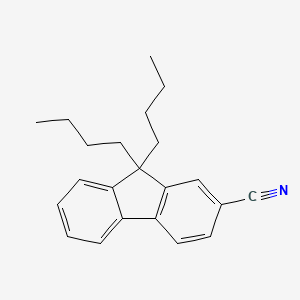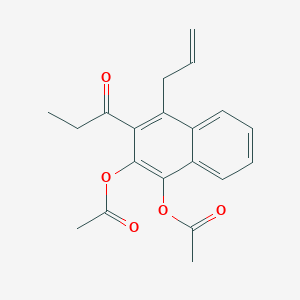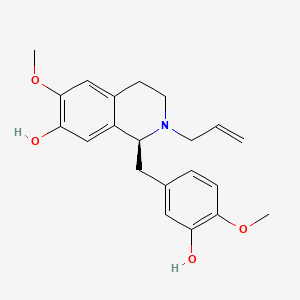
9,9-Dibutyl-9H-fluorene-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,9-Dibutyl-9H-fluorene-2-carbonitrile is an organic compound with the molecular formula C22H25N. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains a cyano group (-CN) attached to the fluorene core. This compound is known for its planar structure and is used in various scientific and industrial applications .
Métodos De Preparación
The synthesis of 9,9-Dibutyl-9H-fluorene-2-carbonitrile typically involves the reaction of fluorene derivatives with butyl groups and a cyano group. . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
9,9-Dibutyl-9H-fluorene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
9,9-Dibutyl-9H-fluorene-2-carbonitrile has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Mecanismo De Acción
The mechanism of action of 9,9-Dibutyl-9H-fluorene-2-carbonitrile involves its interaction with molecular targets and pathways. The cyano group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The planar structure of the fluorene core allows for π-π stacking interactions, which can affect its behavior in electronic and photonic applications .
Comparación Con Compuestos Similares
9,9-Dibutyl-9H-fluorene-2-carbonitrile can be compared with other similar compounds, such as:
9,9-Dimethyl-9H-fluorene-2-carbonitrile: This compound has methyl groups instead of butyl groups, which can affect its physical and chemical properties.
9,9-Dioctyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester: This compound is used in the synthesis of polymer semiconductors and has different functional groups that influence its applications.
9,9-Dioctyl-2,7-dibromofluorene: This compound is used in the synthesis of polymer semiconductors and has bromine atoms that affect its reactivity.
The uniqueness of this compound lies in its specific combination of butyl groups and a cyano group, which confer distinct properties and applications compared to its analogs.
Propiedades
Número CAS |
88223-30-7 |
|---|---|
Fórmula molecular |
C22H25N |
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
9,9-dibutylfluorene-2-carbonitrile |
InChI |
InChI=1S/C22H25N/c1-3-5-13-22(14-6-4-2)20-10-8-7-9-18(20)19-12-11-17(16-23)15-21(19)22/h7-12,15H,3-6,13-14H2,1-2H3 |
Clave InChI |
HOTXKENOHKMNFL-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C#N)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-Chloro-4-{[(2,3-dimethylphenyl)methyl]amino}pyrimidine-2(1H)-thione](/img/structure/B14401323.png)
![1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}pyrrolidin-3-one](/img/structure/B14401326.png)
![N-{[3-Phenyl-2-(pyrrolidine-1-sulfonyl)oxiran-2-yl]methyl}ethanamine](/img/structure/B14401329.png)

![6-Chloro-5-methyl-1,6-diazabicyclo[3.1.0]hexane](/img/structure/B14401334.png)
![3-[(2,4,6-Trimethyldecyl)oxy]propan-1-amine](/img/structure/B14401342.png)

![[1,4-Dimethoxy-3-(pent-1-en-1-yl)naphthalen-2-yl]methanol](/img/structure/B14401347.png)

![1-Chloro-2-[(3-chloro-2-isocyanatophenyl)methyl]-3-(isocyanatomethyl)benzene](/img/structure/B14401373.png)
